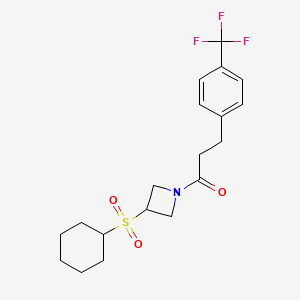
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H24F3NO3S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of azetidinone derivatives, highlighting their potential in the development of new chemical entities. For instance, Shah et al. (2014) detailed the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and evaluated their antimicrobial activity. These compounds were synthesized by reacting specific azetidin-2-one with Benzene sulfonyl chloride, showcasing their potential in antimicrobial applications (Shailesh H. Shah et al., 2014).
Antimicrobial Evaluation
The antimicrobial evaluation of novel azetidinones has also been a significant area of research. Prajapati et al. (2014) reported the synthesis of new azetidinones and their antibacterial and antifungal activities. These findings underline the potential of azetidinone derivatives in creating new antimicrobial agents (Sanjay D. Prajapati & M. Thakur, 2014).
Cytotoxic Activity Evaluation
Gómez-García et al. (2017) described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates and evaluated their cytotoxic activity against cancer cell lines. This study emphasizes the importance of structural modifications in influencing the cytotoxic properties of chemical compounds, potentially leading to the development of new anticancer agents (Omar Gómez-García et al., 2017).
Structural Analysis
The crystal and molecular structure analysis of azetidin-3-ol derivatives provides insights into the conformation and potential chemical reactivity of these compounds. Ramakumar et al. (1977) conducted a detailed study on the structure of 1-(Diphenylmethyl)azetidin-3-ol, contributing to the understanding of its chemical properties (S. Ramakumar et al., 1977).
Application in Synthesis
The application of azetidinone derivatives in synthesis has been explored through various chemical reactions. For example, Tanaka et al. (1991) developed a method for synthesizing 4-(Phenylsulfonylthio)-2-azetidinones, highlighting their significance in penicillin–cephalosporin conversions (Hideo Tanaka et al., 1991).
properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO3S/c20-19(21,22)15-9-6-14(7-10-15)8-11-18(24)23-12-17(13-23)27(25,26)16-4-2-1-3-5-16/h6-7,9-10,16-17H,1-5,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBMZUFYSENRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)
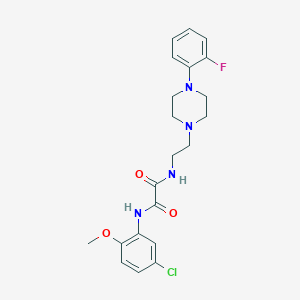
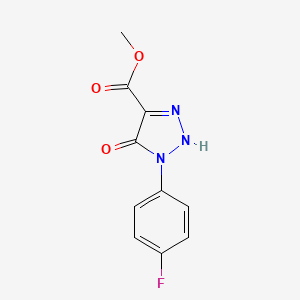
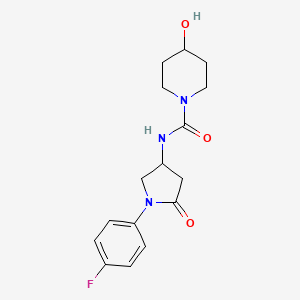
![(2S,3R)-2-[5-(4-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2949997.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)
![N-(4-(4-methoxypiperidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2950002.png)
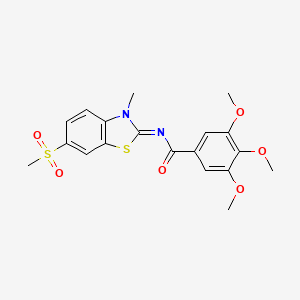
![8-Phenyl-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2950008.png)
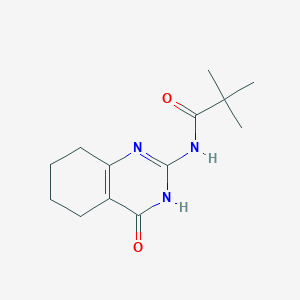
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2950011.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2950012.png)
![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2950013.png)